N-[4-(dimethylamino)phenyl]-3-iodobenzamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-3-iodobenzamide is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dimethylamino group and an iodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dimethylamino)phenyl]-3-iodobenzamide typically involves the following steps:
Bromination: The starting material, 4-(dimethylamino)benzene, undergoes bromination to introduce a bromo group at the para position.
Iodination: The brominated compound is then subjected to iodination to replace the bromo group with an iodo group, resulting in 4-(dimethylamino)phenyl iodide.
Amidation: Finally, the iodide undergoes amidation with benzamide to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, involving continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(dimethylamino)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The iodobenzamide moiety can be oxidized to form iodoarenes.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of N-[4-(dimethylamino)phenyl]benzamide.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine, hydrogen peroxide, and manganese dioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Iodoarenes: Resulting from oxidation reactions.
N-[4-(dimethylamino)phenyl]benzamide: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-iodobenzamide has found applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)phenyl]-3-iodobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The iodobenzamide moiety can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
N-[4-(dimethylamino)phenyl]-3-iodobenzamide is unique due to its specific structural features. Similar compounds include:
N-[4-(dimethylamino)phenyl]benzamide: Lacks the iodine atom.
3-Iodobenzamide: Lacks the dimethylamino group.
4-(Dimethylamino)benzene: Lacks both the iodine atom and the benzamide moiety.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
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Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O/c1-18(2)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBUGJREHFRRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362350 |
Source
|
Record name | ST50720762 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6122-00-5 |
Source
|
Record name | ST50720762 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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